molecular formula C24H34O6 B7775845 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4alpha,8alpha,12alpha,13R,14S)-

17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4alpha,8alpha,12alpha,13R,14S)-

Cat. No.: B7775845
M. Wt: 418.5 g/mol
InChI Key: PXYRCOIAFZBLBN-UHFFFAOYSA-N
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Description

17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4alpha,8alpha,12alpha,13R,14S)- is a useful research compound. Its molecular formula is C24H34O6 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4alpha,8alpha,12alpha,13R,14S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4alpha,8alpha,12alpha,13R,14S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, commonly referred to as Maleopimaric acid, is a complex organic compound with significant biological activity. This article explores its chemical properties, biological functions, and potential applications based on diverse research findings.

  • Molecular Formula : C24H34O6
  • Molecular Mass : 418.52 g/mol
  • CAS Registry Number : 125-66-6
  • Melting Point : 170-179 °C (decomposition)

1. Metabolic Pathways

The compound is involved in various metabolic pathways, particularly within the tricarboxylic acid (TCA) cycle. It acts as an intermediate that can influence energy production and metabolic regulation in cells.

2. Immunomodulatory Effects

Research indicates that derivatives of tricarboxylic acids can modulate immune responses. For instance:

  • Citrate , a TCA cycle intermediate, has been shown to inhibit pyruvate dehydrogenase and succinate dehydrogenase at high concentrations, affecting ATP production and immune activation pathways .
  • The compound's structural analogs have demonstrated potential immunosuppressive properties by regulating inflammatory responses in macrophages and other immune cells .

3. Antioxidant Properties

The antioxidant capabilities of Maleopimaric acid derivatives have been documented. They can scavenge reactive oxygen species (ROS) and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage during inflammatory processes.

Study on Immunosuppressive Properties

A study published in the Journal of Immunology highlighted that modified itaconates derived from TCA intermediates could inhibit pro-inflammatory cytokine production in macrophages. This suggests that similar compounds like Maleopimaric acid could play a role in developing anti-inflammatory therapies .

Effects on Cancer Cells

Research has shown that tricarboxylic acids can influence cancer cell metabolism. A study indicated that certain derivatives could inhibit tumor growth by altering metabolic pathways essential for cancer cell survival and proliferation .

Data Table: Comparison of Biological Activities

Activity TypeCompound NameObserved EffectReference
ImmunomodulationMaleopimaric AcidInhibition of pro-inflammatory cytokines
Antioxidant ActivityMaleopimaric Acid DerivativesScavenging of ROS
Cancer Cell MetabolismTCA Cycle IntermediatesInhibition of tumor growth

Properties

IUPAC Name

5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYRCOIAFZBLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-66-6
Record name 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4.alpha.,8.alpha.,12.alpha.,13R,14S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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